

SB 202190 Hydrochloride: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest

Compound Name: SB 202190 hydrochloride

Cat. No.: B128778

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Introduction

SB 202190 hydrochloride is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1][2][3] As a member of the pyridinyl imidazole class of compounds, it acts as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.[4] This technical guide provides an in-depth analysis of the target specificity and selectivity of SB 202190, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.

Core Target Profile and Potency

SB 202190 primarily targets the α and β isoforms of p38 MAPK. The compound exhibits high potency against these kinases, with IC₅₀ values in the nanomolar range.

Target	IC ₅₀	K _d	Reference
p38 α (SAPK2a/MAPK14)	50 nM	38 nM	[1][2][3][4][5][6]
p38 β (SAPK2b/MAPK11)	100 nM	[1][2][3][5][6]	

Selectivity Profile

While SB 202190 is highly selective for p38 α and p38 β , it is crucial to understand its potential off-target effects for the accurate interpretation of experimental results. Kinome-wide screening has revealed inhibitory activity against a limited number of other kinases, typically at higher concentrations.

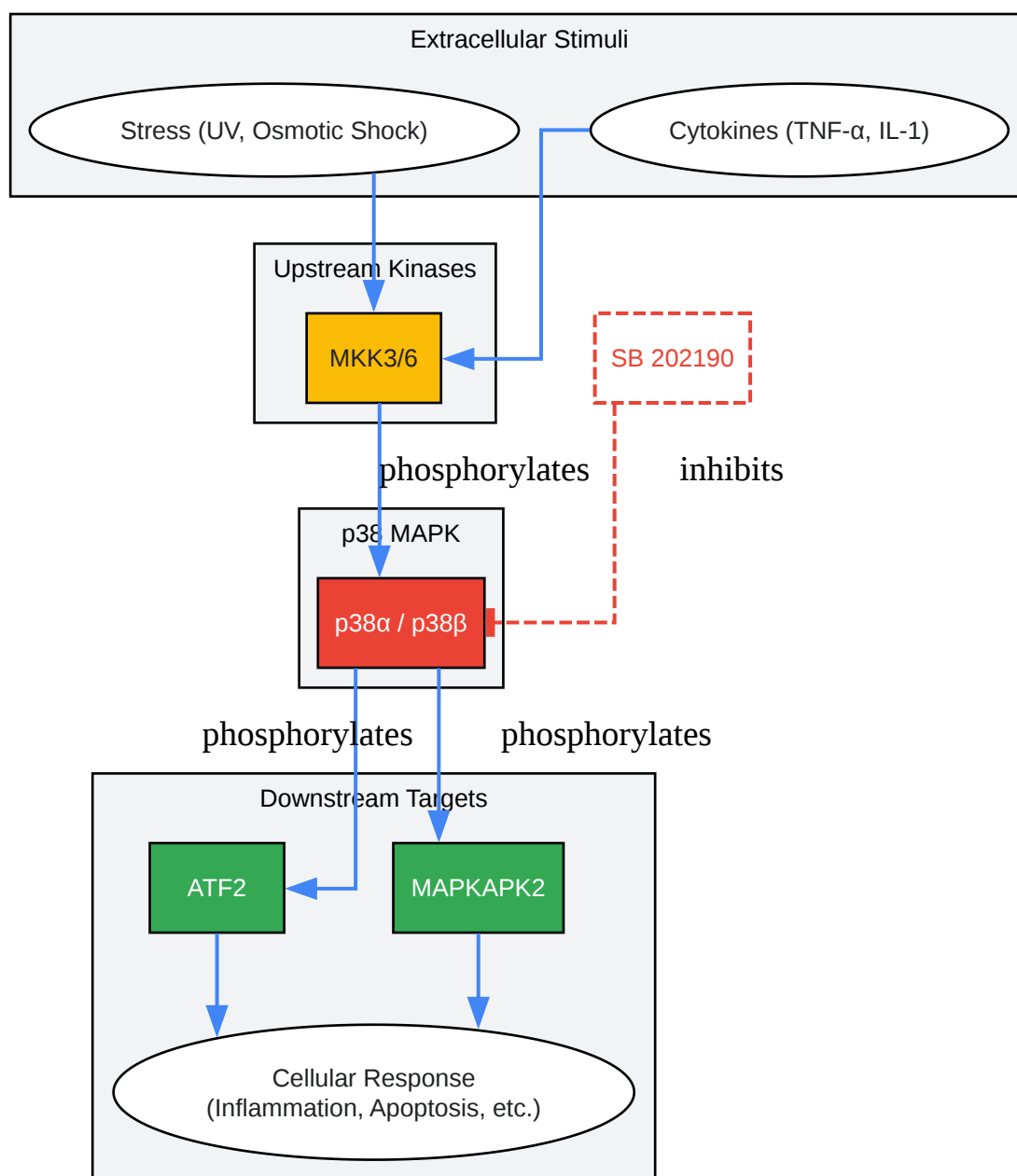
Target	% Activity Remaining @ 1 μ M	% Activity Remaining @ 10 μ M	Reference
p38 α (MAPK14)	1.0	1.0	[7]
p38 β (MAPK11)	2.0	-1.0	[7]
Casein Kinase 1 delta (CK1 δ)	7.0	-1.0	[7]
Raf-1	14.0	1.0	[7]
A-Raf	31.1	[7]	

It has also been reported that SB 202190 can have off-target effects on CK1d, GAK, GSK3, and RIP2.[\[8\]](#)

Signaling Pathways

p38 MAPK Signaling Pathway

SB 202190 directly inhibits the kinase activity of p38 α and p38 β , preventing the phosphorylation of downstream substrates involved in cellular responses to stress, inflammation, and apoptosis.

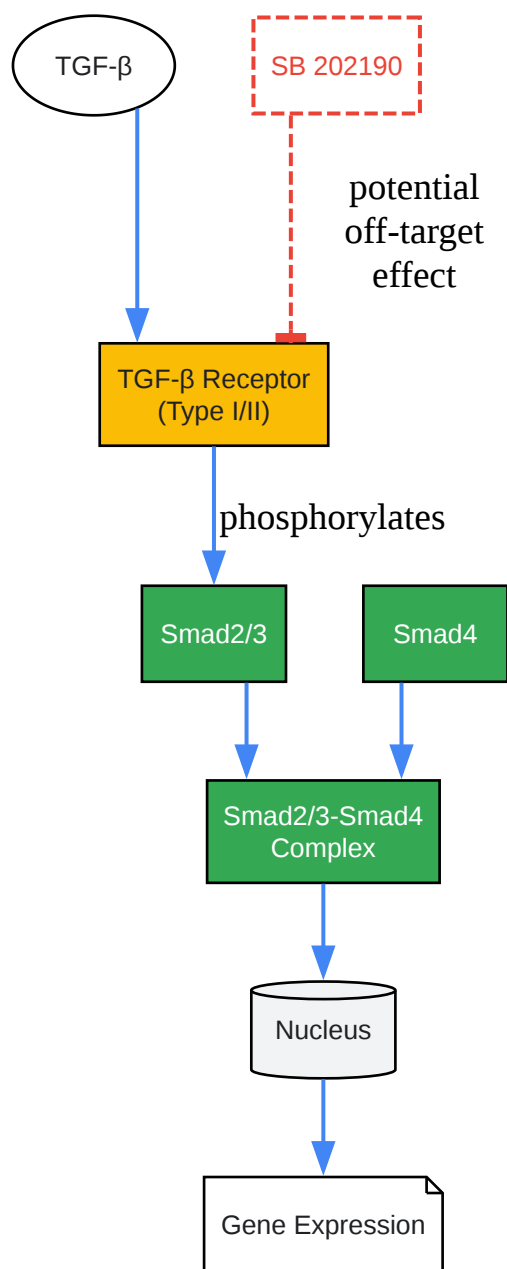


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Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.

Potential Off-Target: TGF- β Signaling

SB 202190 has been shown to interfere with TGF- β -mediated cellular processes, although it does not directly inhibit Smad2 phosphorylation.[9] The exact mechanism of this off-target effect requires further elucidation.

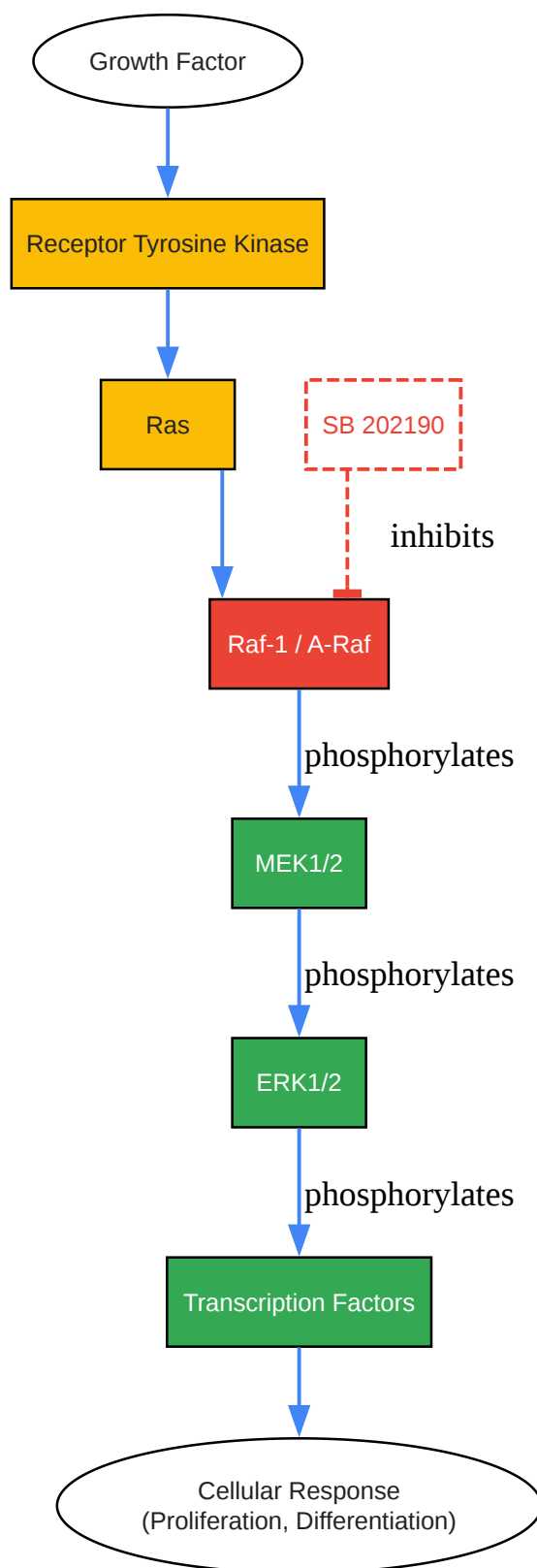


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Caption: Overview of the TGF- β signaling pathway and the potential off-target interaction of SB 202190.

Potential Off-Target: Raf Signaling

Kinome screening data indicates that SB 202190 can inhibit Raf-1 and A-Raf. This interaction could have implications in studies where the Raf-MEK-ERK pathway is active.



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Caption: The Raf-MEK-ERK signaling pathway with the inhibitory effect of SB 202190 on Raf kinases.

Experimental Protocols

In Vitro p38 MAPK Radiometric Kinase Assay

This protocol provides a method for determining the inhibitory activity of SB 202190 against p38 MAPK using a radiometric assay.

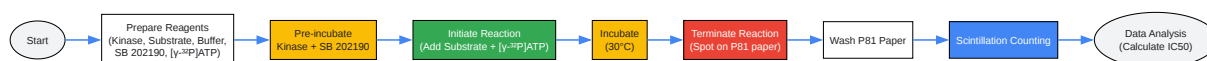
Materials:

- Recombinant active p38 α or p38 β kinase
- Myelin Basic Protein (MBP) or ATF2 as substrate
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
- [γ -³²P]ATP (10 mCi/ml)
- **SB 202190 hydrochloride**
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare serial dilutions of SB 202190 in the kinase assay buffer.
- In a microcentrifuge tube, combine the kinase assay buffer, the p38 kinase, and the desired concentration of SB 202190 or vehicle (DMSO).
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the kinase reaction by adding the substrate (e.g., MBP) and [γ -³²P]ATP.

- Incubate the reaction for 20-30 minutes at 30°C.
- Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
- Rinse the paper with acetone and allow it to air dry.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of SB 202190 and determine the IC₅₀ value.



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Caption: Experimental workflow for a radiometric p38 MAPK kinase assay.

In Vitro TGF- β Receptor Kinase Assay (ADP-Glo™ Format)

This protocol outlines a non-radioactive method to assess the potential inhibitory effect of SB 202190 on TGF- β receptor kinase activity.[10]

Materials:

- Recombinant active TGF- β Receptor I (ALK5) kinase
- TGF- β Receptor kinase substrate peptide
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ATP

- **SB 202190 hydrochloride**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Luminometer

Procedure:

- Prepare serial dilutions of SB 202190 in the kinase assay buffer.
- In a white, 96-well plate, add the kinase assay buffer, ALK5 kinase, and the desired concentration of SB 202190 or vehicle.
- Pre-incubate for 10 minutes at room temperature.
- Initiate the reaction by adding the substrate peptide and ATP.
- Incubate for 60 minutes at 30°C.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition and determine the IC50 value.[\[10\]](#)

In Vitro Raf Kinase Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to evaluate the inhibitory activity of SB 202190 against Raf kinases.

Materials:

- Recombinant active Raf-1 or A-Raf kinase
- Fluorescein-labeled MEK1 substrate

- LanthaScreen™ Tb-anti-pMEK1[pSer217/221] antibody
- Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA)
- ATP
- **SB 202190 hydrochloride**
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of SB 202190 in the kinase assay buffer.
- In a low-volume 384-well plate, add the kinase assay buffer, Raf kinase, and the desired concentration of SB 202190 or vehicle.
- Add the fluorescein-labeled MEK1 substrate.
- Initiate the reaction by adding ATP.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding EDTA.
- Add the Tb-labeled anti-pMEK1 antibody and incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
- Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.

Conclusion

SB 202190 hydrochloride is a highly potent and selective inhibitor of p38 α and p38 β MAP kinases. While it exhibits a favorable selectivity profile, researchers should be aware of its

potential off-target activities, particularly against CK1 δ and Raf kinases, especially when used at higher concentrations. The provided experimental protocols offer robust methods for characterizing the inhibitory activity of SB 202190 and other small molecules against their intended targets and potential off-targets. A thorough understanding of the target specificity and selectivity of chemical probes like SB 202190 is paramount for the rigorous and reproducible investigation of cellular signaling pathways and for the advancement of drug discovery efforts.

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